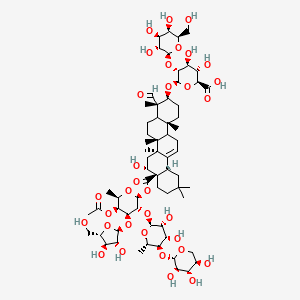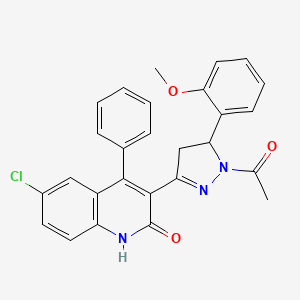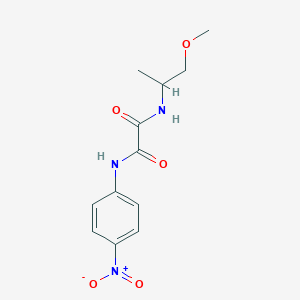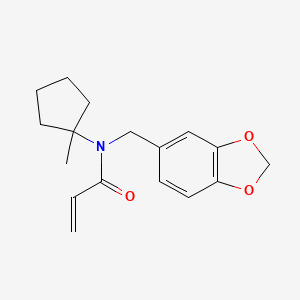
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide, also known as MDMP, is a synthetic compound that belongs to the family of benzodioxole derivatives. MDMP has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug design. In
Mecanismo De Acción
The exact mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is not fully understood. However, it has been suggested that N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide exerts its biological effects through the inhibition of certain enzymes and receptors. For instance, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been found to interact with the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide can induce apoptosis in cancer cells, which is a process of programmed cell death that plays a crucial role in the prevention and treatment of cancer. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been found to inhibit the growth of bacteria by disrupting their cell membrane. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential applications in the treatment of anxiety disorders and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is its high potency and selectivity towards its target enzymes and receptors. This makes it a promising lead compound for the development of new drugs. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide. One possible direction is to investigate its potential applications in the treatment of Alzheimer's disease. Given its ability to inhibit acetylcholinesterase, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide may have potential as a cognitive enhancer for the treatment of Alzheimer's disease. Another possible direction is to explore its potential as an antibacterial agent. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown promising results against both Gram-positive and Gram-negative bacteria, and further research is needed to determine its efficacy in vivo. Additionally, further studies are needed to investigate the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide and its potential applications in other areas of medicinal chemistry and drug design.
Conclusion:
In conclusion, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide is a synthetic compound that shows potential as a lead compound for the development of new drugs. Its high potency and selectivity towards its target enzymes and receptors make it a promising candidate for further research. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections. However, further research is needed to determine its efficacy in vivo and to explore its potential in other areas of medicinal chemistry and drug design.
Métodos De Síntesis
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide involves the reaction of safrole with cyclopentylmagnesium bromide followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through column chromatography to obtain N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide in its pure form.
Aplicaciones Científicas De Investigación
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has shown potential as a lead compound for the development of new drugs. Several studies have investigated the antitumor activity of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide, and it has been found to exhibit cytotoxic effects against various cancer cell lines. N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has also been studied for its antibacterial activity, and it has shown promising results against both Gram-positive and Gram-negative bacteria. Moreover, N-(1,3-Benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide has been identified as a potential inhibitor of acetylcholinesterase, which is an enzyme that plays a crucial role in the pathophysiology of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(1-methylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-16(19)18(17(2)8-4-5-9-17)11-13-6-7-14-15(10-13)21-12-20-14/h3,6-7,10H,1,4-5,8-9,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXSBLAAZRNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2908890.png)
![1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol](/img/structure/B2908893.png)

![1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2908900.png)


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908903.png)
![(2-bromo-5-methoxyphenyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2908905.png)
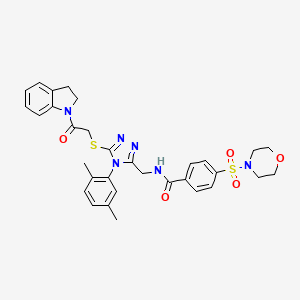
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)
